molecular formula C16H21N3O2 B15113201 2-Methyl-6-({1-[(1,3-oxazol-4-yl)methyl]piperidin-3-yl}methoxy)pyridine

2-Methyl-6-({1-[(1,3-oxazol-4-yl)methyl]piperidin-3-yl}methoxy)pyridine

Cat. No.: B15113201
M. Wt: 287.36 g/mol
InChI Key: KSGNDNLFNATCBK-UHFFFAOYSA-N
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Description

2-Methyl-6-({1-[(1,3-oxazol-4-yl)methyl]piperidin-3-yl}methoxy)pyridine is a complex organic compound that features a pyridine ring substituted with a piperidine moiety linked through a methoxy group, and an oxazole ring attached to the piperidine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-({1-[(1,3-oxazol-4-yl)methyl]piperidin-3-yl}methoxy)pyridine typically involves multi-step organic synthesis. One common route starts with the preparation of the oxazole ring, which can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. The piperidine ring is then introduced through nucleophilic substitution reactions. Finally, the methoxy group is added via an etherification reaction, linking the piperidine to the pyridine ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the use of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-({1-[(1,3-oxazol-4-yl)methyl]piperidin-3-yl}methoxy)pyridine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce a wide range of functional groups, such as halides, alkyl groups, or aromatic rings.

Scientific Research Applications

2-Methyl-6-({1-[(1,3-oxazol-4-yl)methyl]piperidin-3-yl}methoxy)pyridine has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the study of biochemical pathways.

    Industry: It can be used in the development of new materials with specific properties, such as improved solubility or stability.

Mechanism of Action

The mechanism of action of 2-Methyl-6-({1-[(1,3-oxazol-4-yl)methyl]piperidin-3-yl}methoxy)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole and piperidine rings can interact with active sites on proteins, potentially inhibiting or modulating their activity. This can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridine derivatives with substituted piperidine and oxazole rings, such as:

  • 2-Methyl-6-({1-[(1,3-thiazol-4-yl)methyl]piperidin-3-yl}methoxy)pyridine
  • 2-Methyl-6-({1-[(1,3-imidazol-4-yl)methyl]piperidin-3-yl}methoxy)pyridine

Uniqueness

What sets 2-Methyl-6-({1-[(1,3-oxazol-4-yl)methyl]piperidin-3-yl}methoxy)pyridine apart is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of both the oxazole and piperidine rings allows for a wide range of interactions with biological targets, making it a versatile compound for research and development.

Properties

Molecular Formula

C16H21N3O2

Molecular Weight

287.36 g/mol

IUPAC Name

4-[[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methyl]-1,3-oxazole

InChI

InChI=1S/C16H21N3O2/c1-13-4-2-6-16(18-13)21-10-14-5-3-7-19(8-14)9-15-11-20-12-17-15/h2,4,6,11-12,14H,3,5,7-10H2,1H3

InChI Key

KSGNDNLFNATCBK-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)OCC2CCCN(C2)CC3=COC=N3

Origin of Product

United States

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